3-Iodopyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

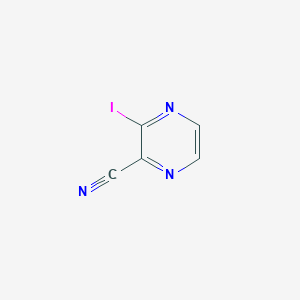

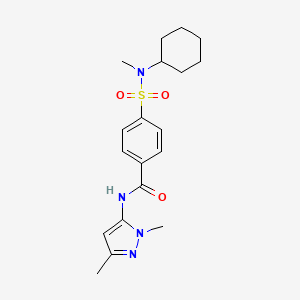

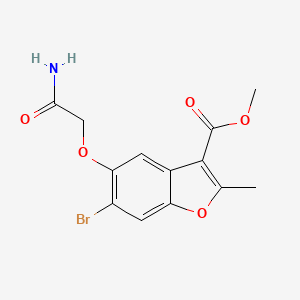

3-Iodopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2IN3 . It has a molecular weight of 230.99400 .

Synthesis Analysis

The synthesis of 3-Iodopyrazine-2-carbonitrile involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile . The mixture is heated at reflux for 4.5 hours . The solvent is then removed and water is added . After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane .Molecular Structure Analysis

The molecular structure of 3-Iodopyrazine-2-carbonitrile consists of a pyrazine ring with an iodine atom attached to the third carbon and a carbonitrile group attached to the second carbon .Applications De Recherche Scientifique

Corrosion Inhibition

Pyranopyrazole derivatives, which share a core structure with 3-Iodopyrazine-2-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, attributed to their adsorption on the metal surface, which could suggest similar potential applications for 3-Iodopyrazine-2-carbonitrile derivatives in protecting metals from corrosion in industrial settings (Yadav et al., 2016).

Antibacterial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving similar nitrile-containing compounds, has shown promising antibacterial activity. This suggests that 3-Iodopyrazine-2-carbonitrile could serve as a precursor in synthesizing new compounds with potential antibacterial properties (Rostamizadeh et al., 2013).

Catalysis and Synthesis

3-Iodopyrazine-2-carbonitrile is likely to be involved in catalytic processes and the synthesis of biologically important compounds. For instance, its structural analogs have been used in palladium-catalyzed aminocarbonylation reactions to produce compounds of biological relevance, indicating that 3-Iodopyrazine-2-carbonitrile could play a role in similar synthetic routes to generate valuable pharmacological agents (Takács et al., 2007).

Material Science

The study of coordination polymers featuring iodopyrazine units demonstrates the utility of these compounds in designing materials with specific optical and thermal properties. Given its structural similarity, 3-Iodopyrazine-2-carbonitrile may be utilized in developing new coordination polymers with unique characteristics for applications in electronics and photonics (Näther et al., 2003).

Green Chemistry

3-Iodopyrazine-2-carbonitrile could contribute to the advancement of green chemistry, as demonstrated by the synthesis of pyrazole derivatives using environmentally friendly methods. Similar strategies could be employed to synthesize derivatives of 3-Iodopyrazine-2-carbonitrile, promoting sustainable practices in chemical research (Kiyani & Bamdad, 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that pyrrolopyrazine derivatives, which include compounds like 3-iodopyrazine-2-carbonitrile, have exhibited various biological activities .

Mode of Action

Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .

Result of Action

As a pyrrolopyrazine derivative, it is likely to have multiple effects due to its potential interaction with various biological targets .

Propriétés

IUPAC Name |

3-iodopyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDBXNKRAKTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

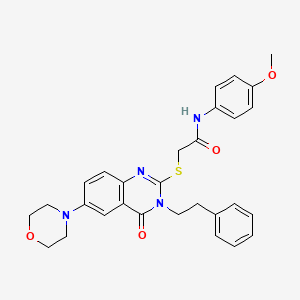

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)

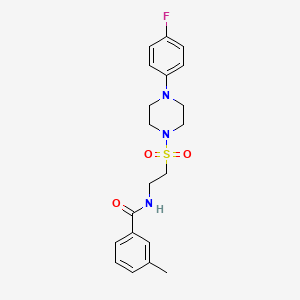

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)

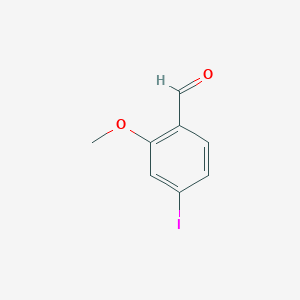

![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)